4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. This specific compound has been studied for its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves multiple steps, starting from the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors. The piperazine ring is then introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown significant activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: As a kinase inhibitor, it targets specific enzymes involved in cancer cell proliferation, offering a targeted approach to cancer therapy.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By binding to the active site of these kinases, the compound prevents their activity, leading to the inhibition of cancer cell growth. The molecular targets include receptor tyrosine kinases like FLT3 and EGFR, which are often overexpressed in various cancers .
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine stands out due to its unique combination of functional groups, which enhance its biological activity and specificity. Similar compounds include:
4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine: Known for its xanthine oxidase inhibitory activity.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-phenyl-: Another derivative with significant biological activity.
N-((1-Benzyl-1H-pyrazol-4-yl)methyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Exhibits potent kinase inhibition.
Properties
Molecular Formula |
C20H26N8OS |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-methyl-4-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H26N8OS/c1-26-18-15(12-23-26)19(22-13-21-18)28-7-5-27(6-8-28)17-11-16(24-20(25-17)30-2)14-3-9-29-10-4-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
OACZCHGSWZGEMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)SC |
Origin of Product |
United States |
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